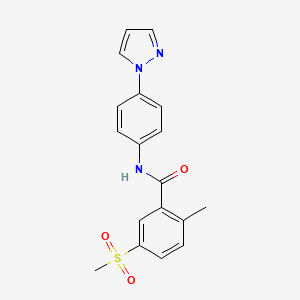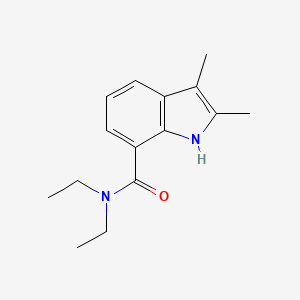![molecular formula C13H18N2O2 B7538730 N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide](/img/structure/B7538730.png)
N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was initially developed as a drug candidate for the treatment of viral infections, but its anti-tumor properties were discovered during preclinical studies.
Mecanismo De Acción
The mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. This compound has been shown to stimulate the production of cytokines and chemokines, which can recruit immune cells to the tumor site. This compound also appears to selectively target tumor blood vessels, leading to their destruction and subsequent tumor necrosis.
Biochemical and Physiological Effects
This compound has been shown to induce a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the levels of pro-inflammatory cytokines and chemokines, as well as activate immune cells such as natural killer cells and dendritic cells. This compound has also been shown to induce apoptosis and autophagy in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound has also been extensively studied in preclinical models, providing a wealth of data on its anti-tumor properties. However, this compound has several limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound has also been shown to have variable efficacy in different tumor models, which can make it challenging to evaluate its potential as a cancer treatment.
Direcciones Futuras
There are several future directions for research on N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide. One area of interest is the development of novel formulations or delivery methods that can improve its solubility and efficacy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Additionally, there is ongoing research to better understand the mechanism of action of this compound and to identify potential combination therapies that can enhance its anti-tumor effects.
Métodos De Síntesis
N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide can be synthesized through a multi-step process starting from 2,3-dimethylbenzoic acid. The first step involves the conversion of the carboxylic acid group to a methyl ester, followed by the introduction of a dimethylamino group and an oxoethyl group. The final step involves the removal of the methyl ester protecting group to yield this compound.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models. This compound has also been evaluated in clinical trials as a potential treatment for several types of cancer, including non-small cell lung cancer, melanoma, and renal cell carcinoma.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-6-5-7-11(10(9)2)13(17)14-8-12(16)15(3)4/h5-7H,8H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXZNHKUTUSBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)




![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7538694.png)
![1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7538698.png)



![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7538741.png)
